4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide
Overview
Description
4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide is an organic compound that features a bromophenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide typically involves the reaction of 4-bromophenol with an appropriate butanamide derivative. One common method includes the use of 4-bromophenol and N-methoxy-N-methylbutanamide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be implemented to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The bromophenoxy group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material science: The compound can be utilized in the development of advanced materials, such as polymers and coatings.
Biological studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the butanamide moiety can form hydrogen bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenol
- 4-bromoanisole
- 4-bromophenoxyacetic acid
Uniqueness
4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide is unique due to its combination of a bromophenoxy group and a butanamide backbone. This structure imparts specific chemical properties, such as increased hydrophobicity and potential for hydrogen bonding, which can enhance its interactions with biological targets compared to similar compounds .
Properties
IUPAC Name |
4-(4-bromophenoxy)-N-methoxy-N-methylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-14(16-2)12(15)4-3-9-17-11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNROPCANOMZLJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCOC1=CC=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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